molecular formula C7H5ClN2O B12975859 7-Chlorobenzo[d]isoxazol-5-amine

7-Chlorobenzo[d]isoxazol-5-amine

Katalognummer: B12975859
Molekulargewicht: 168.58 g/mol
InChI-Schlüssel: WZTJBNHHPCDYLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chlorobenzo[d]isoxazol-5-amine is a heterocyclic compound that contains a benzene ring fused to an isoxazole ring, with a chlorine atom at the 7th position and an amine group at the 5th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorobenzo[d]isoxazol-5-amine typically involves the formation of the isoxazole ring followed by the introduction of the chlorine and amine groups. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydroximinoyl chlorides with terminal alkynes can yield isoxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Analyse Chemischer Reaktionen

Types of Reactions

7-Chlorobenzo[d]isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted isoxazole compounds.

Wissenschaftliche Forschungsanwendungen

7-Chlorobenzo[d]isoxazol-5-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-Chlorobenzo[d]isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, some isoxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Chlorobenzo[d]isoxazol-3-amine
  • 7-Chlorobenzo[d]isoxazol-3-amine
  • 5-Chlorobenzo[d]isoxazol-3-amine

Uniqueness

7-Chlorobenzo[d]isoxazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine and amine groups can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C7H5ClN2O

Molekulargewicht

168.58 g/mol

IUPAC-Name

7-chloro-1,2-benzoxazol-5-amine

InChI

InChI=1S/C7H5ClN2O/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2

InChI-Schlüssel

WZTJBNHHPCDYLA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1C=NO2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.